Hexakis(2-methyl-2-phenylpropyl)ditin
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Overview
Description
Preparation Methods
Hexakis(2-methyl-2-phenylpropyl)ditin can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-2-phenylpropyl chloride with tin(IV) chloride in the presence of a base . The reaction conditions typically include an inert atmosphere and a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Hexakis(2-methyl-2-phenylpropyl)ditin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . Major products formed from these reactions can include tin oxides, reduced tin compounds, and substituted organotin derivatives .
Scientific Research Applications
Hexakis(2-methyl-2-phenylpropyl)ditin has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, it has been studied for its potential use as an antimicrobial agent and as a tool for studying enzyme inhibition . In medicine, it has been explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of polymers and as a stabilizer for plastics .
Mechanism of Action
The mechanism of action of hexakis(2-methyl-2-phenylpropyl)ditin involves its interaction with molecular targets such as enzymes and cellular membranes . It can inhibit the activity of enzymes like alcohol dehydrogenase by binding to their active sites and blocking substrate access . Additionally, it can disrupt cellular membranes by interacting with lipid components, leading to cell lysis and death .
Comparison with Similar Compounds
Hexakis(2-methyl-2-phenylpropyl)ditin can be compared with other organotin compounds such as bis(triphenyltin) oxide and tributyltin chloride . While all these compounds share similar structural features and chemical properties, this compound is unique in its specific molecular structure and its ability to form stable complexes with various ligands . This uniqueness makes it particularly useful in certain applications, such as catalysis and enzyme inhibition .
Similar compounds include:
- Bis(triphenyltin) oxide
- Tributyltin chloride
- Tris(2-methyl-2-phenylpropyl)tin oxide
Properties
InChI |
InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUBNGOFFHBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H78Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422706 |
Source
|
Record name | 13356-09-7 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13356-09-7 |
Source
|
Record name | 13356-09-7 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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